6-Bromo-3-propoxy-pyridine-2-carboxylic acid methyl ester
Overview
Description
6-Bromo-3-propoxy-pyridine-2-carboxylic acid methyl ester is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, a propoxy group at the 3rd position, and a carboxylic acid methyl ester group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-propoxy-pyridine-2-carboxylic acid methyl ester typically involves the bromination of 3-propoxypyridine-2-carboxylic acid methyl ester. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 6th position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-propoxy-pyridine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-3-propoxy-pyridine-2-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-3-propoxy-pyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The bromine atom and the propoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Bromopyridine-2-carboxylic acid: Similar structure but lacks the propoxy group and methyl ester.
3-Propoxypyridine-2-carboxylic acid: Similar structure but lacks the bromine atom.
6-Bromo-2-pyridinecarboxaldehyde: Similar structure but has an aldehyde group instead of a carboxylic acid methyl ester.
Uniqueness
6-Bromo-3-propoxy-pyridine-2-carboxylic acid methyl ester is unique due to the combination of the bromine atom, propoxy group, and carboxylic acid methyl ester on the pyridine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
methyl 6-bromo-3-propoxypyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-3-6-15-7-4-5-8(11)12-9(7)10(13)14-2/h4-5H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMIDYBDBPSFEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(N=C(C=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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